
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 5-AP-TFMP or 5-AP-3-TFMP, is an organic compound that belongs to the class of pyrrolidines. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 5-AP-TFMP has a wide range of applications in the scientific research field, such as in the synthesis of organic compounds, as a reagent in organic reactions, and as a starting material for the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- Innovative Synthesis Techniques : Research has developed novel synthesis methods for creating compounds with similar structures, highlighting their importance in medicinal chemistry. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant relevance in medicinal chemistry, has been proposed to overcome the limitations of existing complex processes (Smaliy et al., 2011).
- Functionalized Pyridines : The research into the synthesis of bifunctional aromatic N-heterocycles, including aminopyridines, underlines the chemical versatility and potential application in creating supramolecular structures through hydrogen-bond donors and acceptors (Aakeröy et al., 2007).
Potential Biomedical Applications
- Antimicrobial and Antiviral Activities : Compounds with pyrrolidin-2-one structures have shown promise in antimicrobial and antiviral applications. A study on 3-hydroxy- and 3-arylamino-5-aryl-4-acyl-1-(pyridyl)-3-pyrrolin-2-ones revealed their potential for antimicrobial properties, indicating the relevance of similar structures in developing new therapeutic agents (Silina et al., 2003).
- Imaging Agents for Demyelinating Diseases : Research on trifluoromethyl groups within pyridine derivatives, such as 4-aminopyridine (4AP) derivatives for imaging demyelinating diseases, suggests the potential use of structurally similar compounds in diagnostic imaging, highlighting the role of trifluoromethylated derivatives in PET radiopharmaceuticals (Ramos-Torres et al., 2020).
Propiedades
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-4-16(6-9)8-2-1-7(14)5-15-8/h1-2,5,17H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWTDWAULVXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)
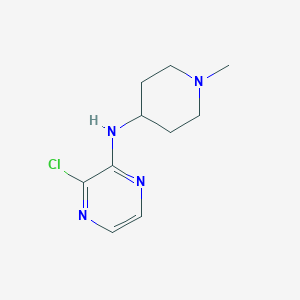

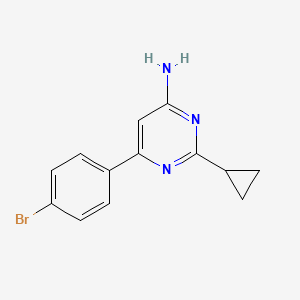
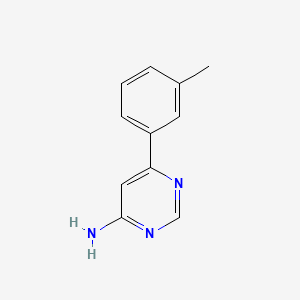
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
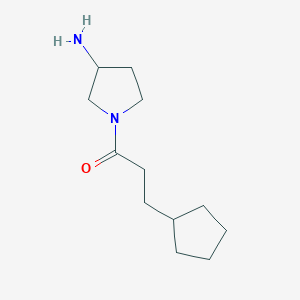
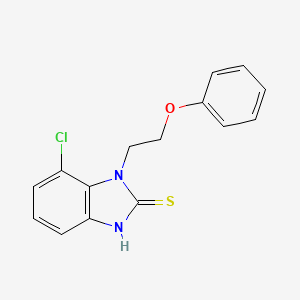
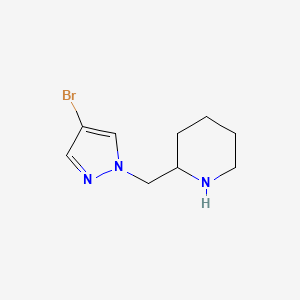
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)